Lipoxygenase Inhibitory Activity: 5-LO vs. 15-LO Selectivity Profile in Rat Polymorphonuclear Leukocytes
5-Cyclopentyl-2,4-xylenol demonstrates differentiated inhibitory potency across lipoxygenase isoforms in rat polymorphonuclear leukocytes. Against 5‑lipoxygenase (5‑LO), the compound exhibits an IC50 of 140 nM, whereas against 15‑lipoxygenase (ALOX15B) in the same cell type the IC50 is 1,620 nM, representing an approximately 11.6‑fold selectivity window for 5‑LO over 15‑LO [1]. This intra‑compound selectivity profile is a quantitative characteristic that distinguishes the compound from non‑selective lipoxygenase inhibitors and from panel‑screening hits that show flat activity across isoforms. As a reference comparator, the established 5‑lipoxygenase activating protein (FLAP) inhibitor BAY X 1005 displays an IC50 of 220 nM against LTB4 production in human leukocytes (structurally unrelated chemotype) and an IC50 of >140 nM in cell‑free 5‑LO assays, providing a cross‑chemotype activity benchmark [2]. The Medical University of Lublin descriptor record further corroborates that this compound is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibition of cyclooxygenase to a lesser extent [3].
| Evidence Dimension | 5-Lipoxygenase inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 140 nM (5‑LO); IC50 = 1,620 nM (15‑LO); selectivity ratio = 11.6‑fold |
| Comparator Or Baseline | BAY X 1005 (reference FLAP inhibitor): IC50 = 220 nM (LTB4 in human leukocytes); IC50 > 140 nM (cell‑free 5‑LO). Unsubstituted 2,4‑xylenol: no published 5‑LO inhibition data available at comparable concentrations. |
| Quantified Difference | 5‑LO/15‑LO selectivity ratio of 11.6 within the same compound; potency within approximately 1.6‑fold of BAY X 1005 benchmark (cross‑study comparison; note different assay systems) |
| Conditions | Rat polymorphonuclear leukocytes; ChEMBL‑curated BindingDB assay data (BDBM50011935) |
Why This Matters
A defined 5‑LO/15‑LO selectivity window enables researchers to target the pro‑inflammatory leukotriene pathway with reduced confounding effects on the 15‑LO‑mediated lipoxin resolution pathway, which is a key consideration when selecting a tool compound for arachidonic acid cascade studies where simple xylenols lack any documented lipoxygenase activity.
- [1] BindingDB entry BDBM50011935. ChEMBL curated. IC50: 140 nM (5‑lipoxygenase, rat PMN); IC50: 1,620 nM (15‑lipoxygenase, rat PMN). University of California San Diego. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50011935 View Source
- [2] Hatzelmann, A., Fruchtmann, R., Mohrs, K.H., Raddatz, S., Müller‑Peddinghaus, R. Mode of action of the new selective leukotriene synthesis inhibitor BAY X 1005 ((R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid) and structurally related compounds. Biochemical Pharmacology, 1993, 45(1), 101–111. View Source
- [3] Medical University of Lublin. Descriptor record: 5‑Cyclopentyl‑2,4‑xylenol – lipoxygenase inhibitor. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
